"3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline" CAS number lookup
"3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline" CAS number lookup
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline
Executive Summary
This technical guide provides a comprehensive overview of the novel chemical entity, 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline. As this compound is not found in major chemical catalogs and likely represents a new composition of matter, this document serves as a foundational resource for researchers in drug discovery and medicinal chemistry. We will proceed from first principles, detailing a proposed, high-yield synthetic pathway, robust analytical validation techniques, and an expert analysis of its potential biological activities based on its core structural motifs. The information herein is synthesized from established chemical literature and data from structurally analogous compounds, providing a scientifically grounded framework for its future investigation.
Molecular Identification and Physicochemical Profile
The primary identification of a chemical entity is its structure and associated identifiers. For this novel compound, we establish its fundamental properties as a starting point for further research.
IUPAC Name: 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline
Chemical Class: Diaryl Ether, Chloroaniline Derivative
CAS Number: Not registered as of the date of this publication. The absence of a CAS number indicates its status as a novel compound, necessitating the detailed characterization outlined in this guide.
Chemical Structure:
Predicted Physicochemical Properties
The following properties are calculated or extrapolated from the constituent structural fragments, namely 3-chloroaniline and 4-chloro-1-naphthol, providing a baseline for experimental design.
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₁₆H₁₁Cl₂NO | Calculated from structure |
| Molecular Weight | 316.18 g/mol | Calculated from formula |
| Physical Form | Solid (crystalline or powder) | High molecular weight, aromatic structure |
| Melting Point | > 120 °C | Expected to be higher than 4-chloro-1-naphthol (118-121 °C) due to increased molecular size and complexity.[1][2] |
| Boiling Point | > 300 °C | Extrapolated from similar high-MW aromatic structures.[1][3][4] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone); sparingly soluble in non-polar solvents; insoluble in water. | Based on the properties of 3-chloroaniline and 4-chloro-1-naphthol.[2] |
| logP (Octanol/Water) | ~4.5 - 5.5 | Estimated based on the lipophilicity of the chloro-aromatic rings. |
Proposed Synthesis and Purification Protocol
The synthesis of this target molecule can be efficiently achieved via a two-step process involving a copper-catalyzed C-O cross-coupling reaction, followed by a nitro group reduction. This pathway is logical, utilizes commercially available starting materials, and is based on robust, well-documented chemical transformations.[5][6][7]
Synthetic Workflow Overview
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// Nodes SM1 [label="1,2-Dichloro-3-nitrobenzene"]; SM2 [label="4-Chloro-1-naphthol", fillcolor="#F1F3F4"]; Intermediate [label="2-Chloro-1-[(4-chloro-1-naphthyl)oxy]-3-nitrobenzene", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges SM1 -> Intermediate [label=" Ullmann Condensation \n CuI, K₂CO₃, DMF, 120°C "]; SM2 -> Intermediate; Intermediate -> Product [label=" Nitro Reduction \n Fe/NH₄Cl, EtOH/H₂O, Reflux "];
// Invisible edges for alignment {rank=same; SM1; SM2;} } .dot Caption: Proposed two-step synthesis pathway for the target compound.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is a classic and reliable method for forming diaryl ether bonds.[7][8] The choice of 1,2-dichloro-3-nitrobenzene as a starting material is strategic; the nitro group activates the chlorine atom at the C2 position for nucleophilic aromatic substitution, promoting regioselectivity.
Methodology:
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To a dry, three-necked flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-1-naphthol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.
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Purge the flask with an inert gas (Argon or Nitrogen).
-
Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.
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Add 1,2-dichloro-3-nitrobenzene (1.1 eq) to the mixture.
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Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into cold water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the intermediate, 2-Chloro-1-[(4-chloro-1-naphthyl)oxy]-3-nitrobenzene .
Step 2: Nitro Group Reduction to Aniline
The reduction of the nitro group to the primary amine is a standard transformation. Using iron powder in the presence of an electrolyte like ammonium chloride is an effective, inexpensive, and scalable method.
Methodology:
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Dissolve the purified nitro-intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
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Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) to the solution.
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Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.
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If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline .
Analytical Characterization and Validation
Confirming the identity and purity of a novel compound is paramount. A combination of spectroscopic and spectrometric methods should be employed.
| Technique | Expected Results for C₁₆H₁₁Cl₂NO |
| ¹H NMR | Aromatic protons (approx. 6.5-8.5 ppm range), with distinct splitting patterns corresponding to the substituted aniline and naphthyl rings. A broad singlet for the -NH₂ protons (shift dependent on solvent and concentration). |
| ¹³C NMR | Signals corresponding to 16 unique carbon atoms, including C-Cl and C-O signals in the aromatic region (approx. 110-160 ppm). |
| Mass Spec (MS) | A molecular ion peak [M]⁺ at m/z ≈ 315/317/319, showing the characteristic isotopic pattern for two chlorine atoms. High-resolution mass spectrometry (HRMS) should confirm the exact mass. |
| FT-IR | Characteristic N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), C-O-C ether stretching (approx. 1200-1270 cm⁻¹), and C-Cl stretching (approx. 700-800 cm⁻¹). |
| Elemental Analysis | The experimentally determined percentages of C, H, N should be within ±0.4% of the calculated values (C: 60.78%, H: 3.51%, N: 4.43%). |
Potential Biological Activity and Applications
The diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[9][10] Likewise, aniline derivatives are a cornerstone of many therapeutic agents.[11][12] The combination of these two pharmacophores in the target molecule suggests a high potential for biological relevance.
// Central Scaffold Scaffold [label="Diaryl Ether Aniline Scaffold\n(C₁₆H₁₁Cl₂NO)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Potential Activities Anticancer [label="Anticancer Activity", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial Activity", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory Activity", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; EnzymeInhibition [label="Enzyme Inhibition\n(e.g., Kinases, ENR)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Scaffold -> Anticancer [label=" Structure-Activity\n Relationship (SAR)\n Studies "]; Scaffold -> Antimicrobial; Scaffold -> AntiInflammatory; Scaffold -> EnzymeInhibition; } .dot Caption: The diaryl ether aniline core as a privileged scaffold for drug discovery.
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Anticancer Potential: Many diaryl ether derivatives have been developed as anticancer agents.[10] The rigid, planar structure of the naphthyl group combined with the substituted aniline could facilitate intercalation with DNA or binding to the ATP-pocket of various kinases, which are common targets in oncology.
-
Antimicrobial Activity: The diaryl ether triclosan is a well-known antimicrobial agent that inhibits the enoyl-acyl carrier protein reductase (ENR) enzyme, essential for fatty acid synthesis in bacteria and some parasites like Toxoplasma gondii.[13] The structural similarity suggests that 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline could be investigated as a lead compound for novel anti-infective agents.
-
Anti-inflammatory Effects: Some diaryl ethers exhibit anti-inflammatory properties by inhibiting enzymes in the cyclooxygenase (COX) pathway.[9]
The specific substitution pattern (chlorine at positions 3 and 4') provides handles for future structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As a novel compound, 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline must be handled with care, assuming it possesses hazards similar to its constituent classes.
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Toxicity: Chlorinated anilines are toxic if swallowed, inhaled, or absorbed through the skin and may cause methemoglobinemia, leading to cyanosis.[14][15] They are suspected of causing genetic defects and may cause damage to organs through prolonged exposure.[15]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles with side shields.[16][17]
-
Handling: Avoid creating dust or aerosols. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound may be light and air-sensitive, similar to other anilines.[3][18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[15][16]
Conclusion
This guide establishes a comprehensive scientific foundation for the novel compound 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline. While direct experimental data is not yet available, we have provided a robust, literature-supported framework for its synthesis, purification, and analytical confirmation. Based on the well-documented importance of the diaryl ether and aniline scaffolds in medicinal chemistry, this molecule represents a promising starting point for research programs in oncology, infectious disease, and inflammation. The protocols and insights contained herein are designed to empower researchers to confidently undertake the exploration of this new chemical entity.
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Gujadhur, R. K., et al. (2004). A general and mild Ullmann-type synthesis of diaryl ethers. PubMed. Retrieved from [Link]
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Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Freundlich, J. S., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. PMC. Retrieved from [Link]
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Navarrete-Vazquez, G., et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
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Navarrete-Vazquez, G., et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. PubMed. Retrieved from [Link]
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Loba Chemie. (2016). 4-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
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Gujadhur, R., & Venkataraman, D. (2016). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. ResearchGate. Retrieved from [Link]
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